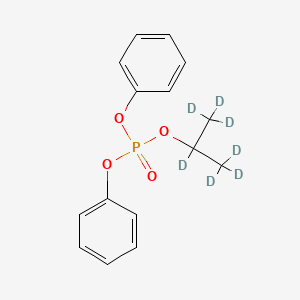

Isopropyl diphenyl phosphate-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H17O4P |

|---|---|

Molecular Weight |

299.31 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl diphenyl phosphate |

InChI |

InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3/i1D3,2D3,13D |

InChI Key |

YDICVVYPXSZSFA-GYDXGMDDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Isopropyl Diphenyl Phosphate-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed experimental protocol for the preparation of Isopropyl diphenyl phosphate-d7. This isotopically labeled compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification.

Introduction

Isopropyl diphenyl phosphate (B84403) (IDPP) is a member of the organophosphate ester family, widely used as a flame retardant and plasticizer. Understanding its metabolic fate and environmental distribution is of significant interest. The synthesis of a deuterated analog, specifically with the seven deuterium (B1214612) atoms on the isopropyl moiety (this compound), provides a crucial analytical standard for tracing and quantifying the parent compound in complex biological and environmental matrices. This guide outlines a robust synthetic strategy employing commercially available starting materials.

Synthetic Strategy

The synthesis of this compound can be achieved through a one-step phosphorylation reaction. The proposed route involves the esterification of commercially available 2-propanol-d8 (B1362042) with diphenyl phosphoryl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The deuterium on the hydroxyl group of 2-propanol-d8 will readily exchange with protons in any trace water during workup, resulting in the desired d7-labeled isopropyl group.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of phosphate esters from alcohols and phosphoryl chlorides.

3.1. Materials and Reagents

-

2-Propanol-d8 (Isotopic purity ≥ 99 atom % D)

-

Diphenyl phosphoryl chloride (≥ 98%)

-

Triethylamine (≥ 99.5%, anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous, ≥ 99.8%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

3.2. Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-propanol-d8 (1.0 eq.). Dissolve the deuterated alcohol in anhydrous dichloromethane (approx. 0.5 M solution).

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

-

Phosphorylation: In a separate dry flask, prepare a solution of diphenyl phosphoryl chloride (1.1 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol and triethylamine mixture over 30 minutes. An ice bath can be used to control any exotherm, although the reaction is typically manageable at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is generally complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Notes |

| Reactants | ||

| 2-Propanol-d8 (MW: 68.14 g/mol ) | 1.0 eq. | Limiting reagent. |

| Diphenyl phosphoryl chloride (MW: 268.63 g/mol ) | 1.1 eq. | Slight excess to ensure complete consumption of the labeled alcohol. |

| Triethylamine (MW: 101.19 g/mol ) | 1.2 eq. | Acts as an HCl scavenger. |

| Product | ||

| This compound (MW: 333.34 g/mol ) | Theoretical Yield: ~85-95% | Based on typical yields for similar phosphorylation reactions. |

| Analytical Data (Predicted) | ||

| ¹H NMR (CDCl₃) | δ 7.1-7.4 (m, 10H, Ar-H) | The signals for the isopropyl group (methine and methyl) will be absent. |

| ¹³C NMR (CDCl₃) | δ ~150 (d), ~129 (s), ~125 (s), ~120 (d) | Aromatic carbons. Isopropyl signals will be weak or absent due to C-D coupling. |

| ³¹P NMR (CDCl₃) | δ ~ -10 to -15 ppm | Expected chemical shift for a triaryl/alkyl phosphate ester.[1] |

| Mass Spec (ESI+) | m/z 334.1 [M+H]⁺, 356.1 [M+Na]⁺ | Molecular ion peaks. |

| Isotopic Purity | ≥ 99 atom % D | Dependent on the starting 2-propanol-d8. |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The structure and isotopic enrichment of the final product should be confirmed by a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of signals corresponding to the isopropyl methine (a multiplet around δ 4.8 ppm) and methyl groups (a doublet around δ 1.3 ppm) will confirm successful deuteration. The aromatic region should show multiplets corresponding to the ten phenyl protons.

-

¹³C NMR: The signals for the deuterated isopropyl carbons will be significantly attenuated and may appear as multiplets due to C-D coupling. The aromatic carbon signals will be unaffected.

-

³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum is expected, with a chemical shift characteristic of tri-substituted phosphate esters.[1][2]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion. For this compound (C₁₅H₁₀D₇O₄P), the expected [M+H]⁺ is approximately 334.15. The fragmentation pattern can also be analyzed to confirm the structure.[3]

-

Safety Considerations

-

Diphenyl phosphoryl chloride is corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Triethylamine is flammable and has a strong odor.

-

Dichloromethane is a volatile organic solvent and a suspected carcinogen.

-

Standard laboratory safety practices should be followed at all times.

This guide provides a framework for the successful synthesis and characterization of this compound. Researchers should adapt the protocol as necessary based on available equipment and specific experimental requirements.

References

Technical Guide: Purity and Characterization of Isopropyl Diphenyl Phosphate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and characterization of Isopropyl diphenyl phosphate-d7 (IDP-d7), a deuterated internal standard crucial for quantitative analysis in various research and development applications. Given the nature of reference standards, the exact purity and isotopic enrichment values are lot-specific and are detailed in the Certificate of Analysis (CoA) provided by the manufacturer. While a specific CoA for this compound is not publicly available, this guide outlines the typical analytical methodologies and presents representative data to inform researchers on its quality attributes.

Compound Identification

This compound is the deuterium-labeled analogue of Isopropyl diphenyl phosphate (B84403). The deuterium (B1214612) labeling on the isopropyl group makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

| Identifier | Value |

| Chemical Name | Isopropyl-d7 diphenyl phosphate |

| CAS Number | 2469626-65-9 |

| Molecular Formula | C₁₅H₁₀D₇O₄P |

| Molecular Weight | 299.31 g/mol |

| Canonical SMILES | C(\C([2H])([2H])[2H])(OC(=O)P(OC1=CC=CC=C1)OC2=CC=CC=C2)([2H])([2H])[2H] |

| InChI Key | InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3/i1D3,2D3,13D |

Purity and Isotopic Enrichment

The quality of an internal standard is paramount for accurate quantification. The purity of this compound is typically assessed by a combination of chromatographic and spectroscopic techniques. The data presented below are representative of what would be found on a typical Certificate of Analysis.

Table 1: Representative Purity and Isotopic Enrichment Data

| Parameter | Methodology | Typical Specification |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥ 99 atom % D |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Conforms to ICH Q3C limits |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values ± 0.4% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocols

The following sections detail the generalized experimental protocols used for the characterization of this compound.

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for determining the chemical purity of the compound.

Workflow for HPLC Purity Determination:

Caption: Workflow for HPLC Purity Determination.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

Structural Confirmation and Isotopic Enrichment (Mass Spectrometry)

Mass spectrometry is employed to confirm the molecular weight of the compound and to determine its isotopic enrichment.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry Analysis.

Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and confirms the positions of the deuterium labels.

Typical NMR Parameters:

| Parameter | ¹H NMR | ¹³C NMR | ³¹P NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz | 162 MHz |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Reference | TMS (0.00 ppm) | CDCl₃ (77.16 ppm) | H₃PO₄ (0.00 ppm) |

The ¹H NMR spectrum would show the absence of signals corresponding to the isopropyl protons, confirming successful deuteration. The ³¹P NMR would show a characteristic singlet for the phosphate group.

Storage and Stability

To ensure the integrity of the standard, proper storage is essential. This compound should be stored in a tightly sealed container, protected from light, and at a controlled temperature as recommended by the supplier (typically -20°C for long-term storage). Under these conditions, the compound is expected to be stable for an extended period.

Conclusion

This compound is a high-quality, well-characterized internal standard essential for the accurate quantification of its non-labeled counterpart. The purity and identity are confirmed through a suite of analytical techniques, including chromatography and spectroscopy. Researchers should always refer to the lot-specific Certificate of Analysis for precise quantitative data and handle the material according to the provided safety and storage guidelines.

Isopropyl Diphenyl Phosphate-d7: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, Isopropyl Diphenyl Phosphate-d7 serves as a critical analytical tool. This deuterated internal standard is instrumental for the accurate quantification of its unlabeled counterpart, Isopropyl Diphenyl Phosphate (B84403) (IPDPP), a widely used flame retardant and plasticizer. This guide provides a comprehensive overview of its properties, applications, and the available toxicological and metabolic data of the parent compound.

Core Properties

This compound is a stable, isotopically labeled version of Isopropyl Diphenyl Phosphate. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques.

| Property | Value | Citation(s) |

| CAS Number | 2469626-65-9 | [1][2][3] |

| Molecular Formula | C₁₅H₁₀D₇O₄P | [1][2][3] |

| Molecular Weight | 299.31 g/mol | [1][2][3] |

| Appearance | Clear Colorless Oil | [4] |

| Unlabeled CAS Number | 60763-39-5 | [2][3] |

Application in Analytical Chemistry

The primary application of this compound is as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are employed to quantify the presence of Isopropyl Diphenyl Phosphate in various matrices, including environmental samples and biological tissues. The use of a stable isotope-labeled internal standard like the d7 variant is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the quantitative analysis.

While specific, detailed experimental protocols for its use are often developed and validated in individual laboratories for their specific applications, a general workflow is outlined below.

Metabolism of Isopropyl Diphenyl Phosphate

Understanding the metabolism of the parent compound is crucial for interpreting toxicological data and exposure assessments. Studies in Wistar rats have shown that Isopropyl Diphenyl Phosphate is rapidly metabolized. The primary metabolites identified in urine are diphenyl phosphate (DPHP) and mono-isopropylphenyl phenyl phosphate (ip-PPP). More recent research using high-resolution mass spectrometry has tentatively identified two novel metabolites: mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate.

Toxicological Profile of Isopropyl Diphenyl Phosphate

The toxicological effects of Isopropyl Diphenyl Phosphate have been investigated in animal models. It is important to note that this data pertains to the unlabeled compound.

General and Endocrine Toxicity

In a 90-day study with adult Wistar rats, exposure to Isopropylated Triphenyl Phosphate (IPTPP) resulted in a dose-related increase in liver and adrenal gland weight in both sexes. While structural changes were observed in the adrenal cortex, there was no alteration in the basal or stress-induced serum levels of corticosterone. However, serum levels of total cholesterol and high-density lipoprotein cholesterol were significantly elevated at the highest doses.

Reproductive and Developmental Toxicity

Perinatal studies in Sprague Dawley rats indicated that high doses of Isopropylated Phenyl Phosphate (IPP) could impact reproductive performance. In offspring, exposure was associated with reduced body weights and delays in pubertal endpoints.

| Study Type | Animal Model | Observed Effects at High Doses |

| 90-Day Feeding Study | Wistar Rats | Increased liver and adrenal gland weight, elevated serum cholesterol. |

| Perinatal Toxicity Study | Sprague Dawley Rats | Perturbed reproductive performance in dams, reduced body weight and delayed puberty in offspring. |

Due to the limited availability of public-domain, in-depth experimental protocols and the absence of specifically elucidated signaling pathways in the reviewed literature, researchers are encouraged to consult specialized toxicological databases and primary research articles for the development of detailed study designs. The information presented here serves as a foundational guide to the properties and known biological effects of Isopropyl Diphenyl Phosphate, for which the d7-labeled compound is the analytical standard.

References

- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 2. Fate and metabolism of isopropylphenyl diphenyl phosphate in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal and Chemical Stability of Isopropyl Diphenyl Phosphate-d7

Disclaimer: Specific experimental data for Isopropyl diphenyl phosphate-d7 is limited in publicly available literature. This guide synthesizes information on the non-deuterated Isopropyl diphenyl phosphate (B84403) (IDPP) and related organophosphate esters, which are expected to exhibit similar stability profiles. The primary role of deuterium (B1214612) labeling is for use as an internal standard in analytical testing, and it does not significantly alter the intrinsic chemical or thermal stability of the molecule.

Introduction

Isopropyl diphenyl phosphate (IDPP) is an organophosphate ester widely used as a flame retardant and plasticizer in various polymers.[1][2] Its deuterated form, this compound (IDPP-d7), serves as a crucial internal standard for the accurate quantification of IDPP in environmental and biological samples. Understanding the thermal and chemical stability of IDPP-d7 is paramount for its proper storage, handling, and application in research and drug development, ensuring the integrity of analytical results.

Thermal Stability

Organophosphate esters, including IDPP, are known for their relatively high thermal stability, a property essential for their application in high-temperature industrial processes.

Decomposition Temperature

The thermal degradation of aryl phosphates like IDPP generally occurs at elevated temperatures. Studies on similar organophosphorus esters indicate that the onset of degradation for diphenyl esters can be around 289°C. For a commercial isopropylphenyl diphenyl phosphate product, the autoignition temperature has been reported to be as high as 585°C.[1] It is important to note that when heated to decomposition, organophosphate esters can emit toxic and irritating vapors, such as phosphorus oxides.[2][3]

Table 1: Thermal Properties of Related Organophosphate Esters

| Property | Value | Compound | Reference |

| Autoignition Temperature | 585°C | Commercial Isopropylphenyl diphenyl phosphate | [1] |

| Autoignition Temperature | 565°C | Commercial Tris(isopropylphenyl) phosphate | [1] |

| Boiling Point | 452.1°C at 760 mmHg | 3,4-diisopropylphenyl diphenyl phosphate | [4] |

| Flash Point | > 200°F (> 93.3°C) | Isopropylphenyl diphenyl phosphate | [3] |

| Flash Point | 240.5°C | 3,4-diisopropylphenyl diphenyl phosphate | [4] |

Thermal Degradation Pathway

The primary mechanism of thermal degradation for organophosphate esters involves the elimination of a phosphorus acid. In the case of aryl phosphates, this process occurs at higher temperatures compared to alkyl phosphates. The presence of a phosphorus acid can then promote crosslinking and char formation in a polymer matrix, which is a key aspect of their flame retardant action.

Chemical Stability

The chemical stability of Isopropyl diphenyl phosphate is influenced by factors such as pH, moisture, and the presence of other chemical agents.

Hydrolysis

Hydrolysis is a key degradation pathway for organophosphate esters in aqueous environments. The rate of hydrolysis is significantly dependent on pH. Under environmentally relevant conditions (pH 7-9), the hydrolysis of the related compound, triphenyl phosphate (TPP), to diphenyl phosphate (DPHP) and phenol (B47542) occurs with a half-life of 3–19 days.[5] DPHP, a potential hydrolysis product of IDPP, is resistant to further hydrolysis under neutral and basic conditions.[5]

Acid-catalyzed hydrolysis is also a relevant degradation pathway. Studies on similar phosphinates suggest that the reaction proceeds via an SN1-like mechanism, where the stability of the resulting carbocation plays a role.[6] The isopropyl group can stabilize a carbocation, potentially influencing the hydrolysis rate.[6]

Table 2: Hydrolysis Data for Related Organophosphate Esters

| Compound | Condition | Half-life | Reference |

| Triphenyl phosphate (TPP) | pH 7-9 | 3-19 days | [5] |

| Alkyl phosphate dianions | 25°C | 1.1 x 10¹² years (estimated for uncatalyzed reaction) | [7] |

Reactivity with Other Chemicals

Organophosphates like IDPP are generally stable but can react under specific conditions:

-

Strong Reducing Agents: In the presence of strong reducing agents such as hydrides, organophosphates can form highly toxic and flammable phosphine (B1218219) gas.[3]

-

Oxidizing Agents: Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[3]

-

Incompatible Materials: While specific data for IDPP is limited, it is prudent to avoid contact with strong oxidizing agents and strong bases.

Experimental Protocols

Standardized methods are crucial for assessing the thermal and chemical stability of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for such testing.[8][9]

Thermal Stability Testing (Based on OECD Guideline 113)

A common method for evaluating thermal stability is Thermogravimetric Analysis (TGA) .

-

Objective: To determine the temperature at which a substance decomposes and the mass loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer, which includes a high-precision balance and a furnace capable of controlled heating.

-

Procedure:

-

A small, accurately weighed sample (typically 8-10 mg) is placed in a sample pan (e.g., platinum).

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dry nitrogen at 60 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

Hydrolysis as a Function of pH (Based on OECD Guideline 111)

-

Objective: To determine the rate of hydrolysis of a substance in aqueous solutions at different pH levels.

-

Apparatus: Constant temperature bath, pH meter, analytical instrumentation for quantifying the substance (e.g., HPLC-MS/MS).

-

Procedure:

-

Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Add a known concentration of the test substance to each buffer solution.

-

Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

-

At predetermined time intervals, withdraw aliquots from each solution.

-

Quench the reaction if necessary and analyze the concentration of the remaining test substance using a suitable analytical method.

-

Determine the rate constant and half-life of hydrolysis at each pH.

-

Visualizations

Caption: Workflow for Thermal and Chemical Stability Assessment.

Caption: Simplified Hydrolysis Pathway of Isopropyl Diphenyl Phosphate.

Conclusion

This compound, as a surrogate for its non-deuterated form, exhibits high thermal stability, with decomposition occurring at elevated temperatures. Its chemical stability is primarily influenced by hydrolysis, which is pH-dependent. The compound is susceptible to reaction with strong reducing and oxidizing agents. For researchers and drug development professionals, understanding these stability characteristics is essential for the reliable use of IDPP-d7 as an internal standard, ensuring the accuracy and reproducibility of analytical data. Adherence to standardized testing protocols, such as those provided by the OECD, is recommended for a thorough evaluation of its stability under specific experimental conditions.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 68155-51-1,3,4-diisopropylphenyl diphenyl phosphate | lookchem [lookchem.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. reddit.com [reddit.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. oecd.org [oecd.org]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Unraveling the Environmental Fate: A Technical Guide to the Potential Degradation Products of Isopropyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation products of Isopropyl diphenyl phosphate (B84403) (IPDP), a compound belonging to the family of organophosphate esters widely used as flame retardants and plasticizers. While this guide specifically addresses the degradation of the deuterated isotopic-labeled Isopropyl diphenyl phosphate-d7, the available scientific literature primarily focuses on the non-labeled form. Therefore, the degradation pathways and products discussed herein are based on studies of Isopropyl diphenyl phosphate, providing a robust framework for understanding the environmental fate of its deuterated analog.

The degradation of Isopropyl diphenyl phosphate in the environment is a multifaceted process involving biotic and abiotic pathways, including microbial metabolism, hydrolysis, and photodegradation. Understanding these transformation processes is critical for assessing the compound's persistence, bioavailability, and potential ecological impact.

Primary Degradation Pathways

Isopropyl diphenyl phosphate can undergo degradation through several key mechanisms, leading to the formation of various transformation products. The principal pathways include:

-

Microbial Degradation: Microorganisms in soil and sediment play a significant role in the breakdown of IPDP. The primary attack often involves the hydrolysis of the ester linkages. This can lead to the cleavage of either the isopropyl group or one of the phenyl groups. A key metabolite identified in these processes is diphenyl phosphate (DPHP) . Further degradation can lead to the formation of phenol . In some instances, microbial action on the alkyl substituents can precede hydrolysis, leading to the formation of triphenyl phosphate (TPP) as an apparent product in sediment-water microcosms[1]. Complete mineralization to CO2 has also been observed in studies using radiolabeled IPDP[2].

-

Hydrolysis: Isopropyl diphenyl phosphate can undergo abiotic hydrolysis, a chemical process in which a water molecule cleaves one of the ester bonds. The rate of hydrolysis is influenced by pH, with faster degradation occurring under alkaline conditions. This process is expected to yield isopropylphenol and diphenyl phosphate , or phenol and the corresponding diaryl phosphate[3].

-

Atmospheric Photooxidation: In the atmosphere, vapor-phase Isopropyl diphenyl phosphate is susceptible to degradation by photochemically produced hydroxyl radicals. This reaction is predicted to have a relatively short half-life, suggesting that atmospheric photooxidation is a significant degradation pathway for the compound in the gas phase[1][3].

Quantitative Data on Degradation

The following table summarizes quantitative data from studies on the degradation of Isopropyl diphenyl phosphate. It is important to note that these studies were conducted on the non-deuterated form of the compound.

| Degradation Product | Matrix | Experimental Conditions | Concentration/Percentage | Study Reference |

| ¹⁴CO₂ | Freshwater Sediment (anaerobic) | 0.0156 ppm ¹⁴C-diphenyl labeled IPDP, 4 weeks at 22°C | 7.3% of initial radioactivity | [1] |

| ¹⁴CO₂ | Freshwater Sediment (anaerobic) | 0.0156 ppm ¹⁴C-isopropyl labeled IPDP, 4 weeks at 22°C | 1.1% of initial radioactivity | [1] |

| Triphenyl phosphate | Sediment/water microcosms | Not specified | Apparent product | [1] |

Experimental Protocols

The identification and quantification of Isopropyl diphenyl phosphate and its degradation products involve a range of analytical techniques. Below are generalized methodologies based on the cited literature.

Biodegradation Studies in Aquatic Microcosms

-

Microcosm Setup: Microcosms are typically prepared using sediment and water collected from a relevant environmental source (e.g., a freshwater lake). These are housed in flasks and allowed to acclimate.

-

Dosing: A solution of Isopropyl diphenyl phosphate (often radiolabeled to trace its fate) in a carrier solvent like acetone (B3395972) is added to the microcosms.

-

Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light/dark) for a specified period. Aerobic or anaerobic conditions can be established as required.

-

Sampling and Analysis: At various time points, samples of water and sediment are collected. The parent compound and its transformation products are extracted using appropriate organic solvents. Analysis is commonly performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS)[2]. For radiolabeled studies, liquid scintillation counting is used to quantify the radioactivity in different fractions (parent compound, metabolites, CO2)[2].

Atmospheric Degradation Rate Estimation

-

Computational Modeling: The rate of atmospheric photooxidation is often estimated using computational models. These models use the structure of the molecule to predict its reaction rate with hydroxyl radicals, which are the primary oxidants in the troposphere. The half-life of the compound in the atmosphere is then calculated based on this estimated reaction rate and the average concentration of hydroxyl radicals in the atmosphere[3].

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of Isopropyl diphenyl phosphate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In-Vitro Metabolism of Isopropylated Triphenyl Phosphates

Abstract

Isopropylated triphenyl phosphates (IPTPs) are a class of organophosphate flame retardants and plasticizers that are of increasing environmental and toxicological concern. Understanding their metabolic fate is crucial for assessing their potential for bioaccumulation and toxicity. This technical guide provides a comprehensive overview of the in-vitro metabolism of two key IPTP isomers: 2-isopropylphenyl diphenyl phosphate (B84403) (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP). The information presented is primarily based on a significant study by Phillips et al. (2020) that utilized human liver S9 fractions to elucidate the metabolic pathways and identify key biotransformation products.[1][2][3] This document details the experimental methodologies, summarizes the quantitative data on parent compound depletion and metabolite formation, and visualizes the proposed metabolic pathways.

Introduction

Isopropylated triphenyl phosphates are widely used as replacements for polybrominated diphenyl ethers (PBDEs) in various consumer and industrial products. Their structural similarity to triphenyl phosphate (TPHP), a compound with known metabolic pathways, suggests that IPTPs are also likely to undergo metabolic transformation in biological systems.[1] In-vitro metabolism studies using human liver subcellular fractions, such as S9 fractions, are a valuable tool for predicting the metabolic fate of xenobiotics in humans.[1] These studies provide insights into the formation of metabolites, which may have different toxicological profiles than the parent compounds. This guide focuses on the in-vitro metabolism of 2IPPDPP and 4IPPDPP, providing researchers and drug development professionals with a detailed understanding of their biotransformation.

Experimental Protocols

The following sections detail the experimental methodologies employed in the in-vitro metabolism studies of 2IPPDPP and 4IPPDPP, primarily referencing the work of Phillips et al. (2020).[1]

In-Vitro Biotransformation Assay

The core of the in-vitro metabolism study is the biotransformation assay, which simulates the metabolic processes of the liver.

Experimental Workflow for In-Vitro Biotransformation Assay

Caption: Workflow of the in-vitro biotransformation assay.

Table 1: Detailed Parameters for the In-Vitro Biotransformation Assay

| Parameter | Value/Description |

| Test System | Pooled human liver S9 fractions (mixed gender, pool of 50 individuals)[1] |

| Substrates | 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP) |

| Substrate Concentration | 1 µM and 10 µM[1] |

| Enzyme Concentration | 1 mg/mL final protein concentration of human liver S9 fraction[1] |

| Reaction Buffer | 50 mM TRIS buffer (pH adjusted to 7.4 at 37°C)[1] |

| Cofactor System | NADPH regenerating system: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate (G-6-P), 0.4 U/mL G-6-P dehydrogenase, and 3.3 mM MgCl2[1] |

| Incubation Temperature | 37°C[1] |

| Incubation Time | Varied for kinetic studies (0-75 minutes); standardized for metabolite identification[1] |

| Reaction Termination | Addition of ice-cold acetonitrile[1] |

| Sample Preparation | Centrifugation followed by solid-phase extraction (SPE)[1] |

Analytical Methods

Quantitative analysis of the parent compounds and their metabolites was performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Table 2: Analytical Instrumentation and Conditions

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Instrumentation | Agilent 7890B GC coupled to a 5977A MS | Thermo Scientific Dionex Ultimate 3000 UHPLC coupled to a TSQ Quantiva Triple Quadrupole MS |

| Column | DB-5MS UI (30 m x 0.25 mm, 0.25 µm) | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Ionization Mode | Electron Ionization (EI) | Heated Electrospray Ionization (HESI) in negative mode |

| Analytes Quantified | Parent compounds (2IPPDPP, 4IPPDPP) | Metabolites (DPHP, ip-PPP, and others)[1] |

| Internal Standards | ¹³C₁₈-TPHP | d₁₀-DPHP, d₁₆-ip-PPP[1] |

Quantitative Data

The in-vitro metabolism studies provided quantitative data on the depletion of the parent IPTP compounds and identified several key metabolites.

Parent Compound Depletion

The depletion of 2IPPDPP and 4IPPDPP was monitored over time to determine their metabolic stability.

Table 3: In-Vitro Depletion Rates of Isopropylated Triphenyl Phosphates

| Compound | Concentration | Depletion Rate (pmol/min/mg protein) |

| 2IPPDPP | 1 µM | 1.9 ± 0.2 |

| 10 µM | 14 ± 1 | |

| 4IPPDPP | 1 µM | 3.5 ± 0.3 |

| 10 µM | 29 ± 2 |

Data sourced from Phillips et al. (2020).[1]

At the 1 µM dose, 2IPPDPP exhibited the slowest depletion rate of the tested compounds, suggesting it may be more persistent.[1]

Metabolite Formation

The primary metabolic transformations observed for 2IPPDPP and 4IPPDPP were hydrolysis and hydroxylation.[1]

Table 4: Identified Metabolites of 2IPPDPP and 4IPPDPP

| Parent Compound | Metabolite | Abbreviation | Metabolic Reaction |

| 2IPPDPP / 4IPPDPP | Diphenyl phosphate | DPHP | Hydrolysis |

| 2IPPDPP / 4IPPDPP | Isopropylphenyl phenyl phosphate | ip-PPP | Hydrolysis |

| 2IPPDPP / 4IPPDPP | Mono-isopropenylphenyl diphenyl phosphate | - | Dehydrogenation (tentatively identified)[1][2][3] |

| 2IPPDPP / 4IPPDPP | Hydroxy-isopropylphenyl diphenyl phosphate | - | Hydroxylation (tentatively identified)[1][2][3] |

A key finding was that for both 2IPPDPP and 4IPPDPP, approximately 20% of the initial parent mass was unaccounted for after quantifying the known metabolites (DPHP and ip-PPP), suggesting the formation of other, unquantified metabolites.[1][2][3] The two novel metabolites, mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate, were tentatively identified through high-resolution mass spectrometry.[1][2][3]

Metabolic Pathways

The metabolism of IPTPs is hypothesized to proceed through two primary pathways: hydrolysis of the phosphate ester bonds and oxidation (hydroxylation) of the isopropyl group and/or the phenyl rings, catalyzed primarily by cytochrome P450 enzymes.

Proposed Metabolic Pathway of 4-Isopropylphenyl Diphenyl Phosphate

References

Toxicological Profile of Isopropylated Flame Retardants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylated triaryl phosphate (B84403) esters (IPPs) are a class of organophosphate flame retardants (OPFRs) widely used as replacements for polybrominated diphenyl ethers (PBDEs) in a variety of consumer and industrial products, including furniture, electronics, and building materials. Their additive nature allows them to leach into the environment, leading to widespread human exposure. Growing evidence suggests that these compounds are not inert and may pose significant health risks. This technical guide provides a comprehensive overview of the current toxicological data on isopropylated flame retardants, with a focus on isopropylated triphenyl phosphates (IPTPP), to inform researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for isopropylated flame retardants from various studies.

Table 1: Acute Toxicity of Isopropylated Triaryl Phosphates

| Test Substance | Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Isopropylated triphenyl phosphates (IPTPP) | Rat | Oral | LD50 | >5,000 to >20,000 | [U.K. Environment Agency, 2009] |

| Isopropylated triphenyl phosphates (IPTPP) | Chinese Hamster | Oral | LD50 | >5,000 to >20,000 | [U.K. Environment Agency, 2009] |

| Isopropylated triphenyl phosphates (IPTPP) | Rat | Dermal | LD50 | >10,000 | [NICNAS, 2018] |

| Isopropylated triphenyl phosphates (IPTPP) | Rabbit | Dermal | LD50 | >10,000 | [NICNAS, 2018] |

Table 2: Subchronic and Developmental Toxicity of Isopropylated Triaryl Phosphates

| Test Substance | Species | Study Type | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Isopropylated triphenyl phosphate (IPTPP) | Wistar Rat | 90-day | Oral (diet) | Not Determined | 5 | Increased liver and adrenal gland weight, neutral lipid accumulation in adrenal cortex. | [Wade et al., 2019] |

| Isopropylated phenyl phosphate (IPP) | Sprague-Dawley Rat | Perinatal | Oral (feed) | <1000 ppm | 1000 ppm | Reduced cholinesterase activity, delayed pubertal endpoints, reduced body weights in offspring. | [Witchey et al., 2023] |

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on cited literature and relevant OECD guidelines.

90-Day Repeated Dose Oral Toxicity Study (based on OECD Guideline 408)

-

Test Substance: Isopropylated triphenyl phosphate (IPTPP).

-

Species and Strain: Adult Wistar rats.

-

Animal Housing and Husbandry: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except during dosing.

-

Experimental Design:

-

Groups: At least three dose groups and a control group. In a key study, Wistar rats were fed diets containing IPTPP delivering estimated daily doses of 5 to 140 mg/kg/day[1].

-

Animals per Group: Typically 10 males and 10 females per dose group.

-

Administration: The test substance is administered orally, either via gavage or mixed in the diet, for 90 consecutive days.

-

-

Endpoints Monitored:

-

Clinical Observations: Daily checks for signs of toxicity, and weekly detailed examinations.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

-

Organ Weights: At termination, key organs (e.g., liver, kidneys, adrenal glands, brain, gonads) are weighed.

-

Histopathology: A full histopathological examination is performed on all organs from the control and high-dose groups. Target organs are also examined in the lower-dose groups. In the study by Wade et al. (2019), the adrenal cortex was specifically examined for lipid accumulation using Nile red staining[1].

-

-

Data Analysis: Statistical analysis is performed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

-

Test Substance: Isopropylated phenyl phosphate (IPP).

-

Species and Strain: Time-mated Sprague-Dawley rats.

-

Animal Housing and Husbandry: Pregnant dams are housed individually in a controlled environment.

-

Experimental Design:

-

Groups: At least three dose groups and a control group. In a study by Witchey et al. (2023), IPP was administered in feed at concentrations of 0, 1000, 3000, 10,000, 15,000, or 30,000 ppm[2][3].

-

Animals per Group: A sufficient number of pregnant females to yield approximately 20 litters per group.

-

Administration: The test substance is administered daily from gestation day 6 through postnatal day 28. Offspring continue to receive the dosed feed until postnatal day 56[2][3].

-

-

Endpoints Monitored:

-

Maternal: Daily clinical observations, weekly body weight, and food consumption. At termination, uterine contents are examined.

-

Offspring: Number of live and dead pups, pup body weight, external and visceral examinations for abnormalities, and skeletal examinations. Developmental landmarks such as anogenital distance and onset of puberty are assessed. Cholinesterase activity in the brain and plasma is also measured[2].

-

-

Data Analysis: The data are statistically analyzed to determine any adverse effects on the dams and the developing fetuses and to establish a NOAEL for maternal and developmental toxicity.

In Vitro Nuclear Receptor Activation Assay

-

Objective: To assess the potential of isopropylated flame retardants to activate or inhibit nuclear receptors such as PPARγ and PXR.

-

Cell Lines: Commonly used cell lines include human embryonic kidney 293 (HEK293T) or Chinese hamster ovary (CHO) cells.

-

Methodology:

-

Cell Transfection: Cells are transiently transfected with two plasmids: one containing the full-length human nuclear receptor of interest (e.g., PPARγ) and another containing a luciferase reporter gene under the control of a response element specific to that receptor.

-

Compound Exposure: Transfected cells are exposed to a range of concentrations of the test compound (e.g., an isopropylated flame retardant) for a specified period (typically 24 hours).

-

Luciferase Assay: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates agonistic activity, while a decrease in the presence of a known agonist indicates antagonistic activity.

-

Data Analysis: The results are typically expressed as a fold induction over the vehicle control or as a percentage of the maximal response of a reference agonist.

-

Signaling Pathways and Mechanisms of Toxicity

Isopropylated flame retardants have been shown to exert their toxic effects through various molecular mechanisms, primarily involving endocrine disruption and neurotoxicity.

Endocrine Disruption via Nuclear Receptor Modulation

Isopropylated flame retardants can interact with several nuclear receptors, leading to the disruption of endocrine signaling.

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation: Some isopropylated flame retardants have been shown to be agonists of PPARγ, a key regulator of adipogenesis and lipid metabolism. Activation of PPARγ can lead to increased adipocyte differentiation and lipid accumulation. The downstream effects include the altered expression of genes involved in lipid transport and metabolism.

-

Pregnane X Receptor (PXR) Activation: Isopropylated flame retardants can also activate PXR, a nuclear receptor that plays a crucial role in the metabolism and detoxification of xenobiotics. PXR activation can lead to the upregulation of drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP3A4), which may alter the metabolism of other endogenous and exogenous compounds.

Neurotoxicity

Emerging evidence suggests that isopropylated flame retardants can be neurotoxic, potentially through the disruption of key neurotransmitter systems and signaling pathways.

-

Disruption of Dopaminergic Signaling: Studies have indicated that exposure to some organophosphate flame retardants, including isopropylated compounds, can interfere with the dopaminergic system. This can manifest as alterations in dopamine (B1211576) levels and the expression of dopamine receptors, potentially leading to behavioral and cognitive deficits.

-

Interference with cAMP/PKA/CREB Signaling Pathway: The cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway is crucial for neuronal plasticity, learning, and memory. Some studies suggest that organophosphate flame retardants may disrupt this pathway, potentially leading to cognitive impairments.

Conclusion

The available toxicological data indicate that isopropylated flame retardants, particularly isopropylated triphenyl phosphates, are not inert substitutes for previously used brominated flame retardants. They exhibit a range of toxic effects, including liver and adrenal toxicity, as well as reproductive and developmental toxicity. The underlying mechanisms appear to involve the disruption of endocrine and neurological pathways. This in-depth technical guide, with its compilation of quantitative data, detailed experimental protocols, and elucidation of signaling pathways, is intended to serve as a valuable resource for the scientific community in assessing the risks associated with these compounds and in guiding future research and drug development efforts. Further studies are warranted to fully characterize the toxicological profile of the various isomers and mixtures of isopropylated flame retardants and to understand their long-term health consequences in humans.

References

An In-depth Technical Guide on the Hydrolysis Pathways of Organophosphate Esters in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis pathways of organophosphate esters (OPEs) in aqueous solutions. OPEs are a diverse class of compounds with wide-ranging applications, including as pesticides, flame retardants, plasticizers, and chemical warfare agents. Their stability and degradation in aqueous environments are of significant interest in fields such as environmental science, toxicology, and drug development, where phosphate (B84403) ester moieties are sometimes incorporated into prodrugs. This document details the mechanisms of hydrolysis, factors influencing reaction rates, quantitative kinetic data, and experimental protocols for studying these processes.

Introduction to Organophosphate Ester Hydrolysis

Organophosphate esters are triesters of phosphoric acid. The hydrolysis of these compounds involves the cleavage of a phosphoester bond (P-O-C) or, in some cases, a P-S or P-F bond, leading to the formation of a di-ester and an alcohol, or their respective analogues.[1][2] The overall rate of hydrolysis is significantly influenced by the chemical structure of the OPE, including the nature of the ester groups (alkyl, aryl, halogenated), and the physicochemical properties of the aqueous medium, such as pH and temperature.[3][4][5]

The general hydrolysis reaction can be represented as:

R₁O-P(=O)(OR₂)OR₃ + H₂O → R₁O-P(=O)(OR₂)OH + R₃OH

Hydrolysis can proceed through several pathways, primarily categorized as neutral (water-mediated), acid-catalyzed, and base-catalyzed hydrolysis. Each of these pathways exhibits distinct reaction kinetics and mechanisms.

Major Hydrolysis Pathways

The hydrolysis of OPEs in aqueous solutions can be described by the following general rate law, which accounts for the contributions of neutral, acid-catalyzed, and base-catalyzed pathways:

k_obs = k_N + k_A[H⁺] + k_B[OH⁻]

where:

-

k_obs is the observed pseudo-first-order rate constant.

-

k_N is the rate constant for neutral hydrolysis.

-

k_A is the second-order rate constant for acid-catalyzed hydrolysis.

-

k_B is the second-order rate constant for base-catalyzed hydrolysis.

Neutral Hydrolysis

At neutral pH, the hydrolysis of OPEs is primarily mediated by the nucleophilic attack of a water molecule on the phosphorus center.[6] This process is generally slow for most OPEs at ambient temperature. The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism. For some organophosphates, such as triethyl phosphate in neutral water, the hydrolysis proceeds with C-O bond cleavage.[7]

Acid-Catalyzed Hydrolysis

Under acidic conditions (typically pH < 4), the hydrolysis of OPEs can be accelerated. The mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.[8][9] This pathway is particularly relevant for OPEs with electron-donating groups that can stabilize the protonated intermediate. The reaction generally follows an A-2 mechanism, which is bimolecular in the rate-determining step.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as alkaline hydrolysis, is the dominant pathway for the degradation of most OPEs in alkaline environments (typically pH > 8).[4] This pathway is generally much faster than neutral or acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the phosphorus atom.[6] The hydroxide ion is a much stronger nucleophile than water, which accounts for the significantly higher reaction rates. This reaction is typically a second-order process, being first order in both the OPE and the hydroxide ion.

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis of OPEs is highly dependent on the specific compound, pH, and temperature. The following tables summarize kinetic data for a selection of common OPEs.

Table 1: pH-Dependent Hydrolysis Half-Lives (t₁/₂) of Selected Organophosphate Esters at 20°C [3]

| Organophosphate Ester | Abbreviation | Half-life at pH 7 (days) | Half-life at pH 9 (days) | Half-life at pH 11 (days) | Half-life at pH 13 (days) |

| Triphenyl phosphate | TPHP | Stable | Stable | Significant Degradation | 0.0053 |

| Tri-n-butyl phosphate | TNBP | Stable | Stable | Stable | Stable |

| Tris(2-ethylhexyl) phosphate | TEHP | Stable | Stable | Stable | Stable |

| Tripropyl phosphate | TPP | Stable | Stable | Stable | 47 |

| Tris(2-chloroethyl) phosphate | TCEP | Stable | Significant Degradation | Significant Degradation | Degradable |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | Stable | Significant Degradation | Significant Degradation | Degradable |

Note: "Stable" indicates no significant degradation observed over the 35-day study period. "Significant Degradation" indicates observable breakdown, but half-life was not precisely quantified at that pH.

Table 2: Base-Catalyzed Hydrolysis Rate Constants (k_B) for Selected Organophosphate Flame Retardants [10]

| Organophosphate Ester | Abbreviation | k_B (M⁻¹ d⁻¹) | Half-life at pH 9 (days) |

| Tris(2-chloroethyl) phosphate | TCEP | 3.3 | 2100 |

| Tris(1-chloro-2-propyl) phosphate | TCIPP | 0.69 | 10000 |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | 4.2 | 1700 |

| Triphenyl phosphate | TPHP | 42000 | 0.17 |

| Tris(2,2,2-trichloroethyl) phosphate | TCEP | - | 170 |

| Tri-n-butyl phosphate | TNBP | - | > 2 years (at circumneutral pH) |

Table 3: Kinetic Constants for Enzymatic Hydrolysis of Various Organophosphorus Pesticides [11]

| Substrate | Vmax (µmol·min⁻¹) | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹·min⁻¹) |

| Chlorpyrifos | 2.6 ± 0.06 | 6.8 ± 0.4 | 1794.8 ± 42.2 | 264.0 ± 13.4 |

| Parathion | 2.3 ± 0.15 | 9.8 ± 0.3 | 1533.2 ± 22.9 | 155.8 ± 7.0 |

| Methyl parathion | 2.4 ± 0.02 | 12.5 ± 1.4 | 1630.5 ± 45.5 | 130.1 ± 18.7 |

| Methamidophos | 2.1 ± 0.08 | 31.8 ± 1.7 | 1403.3 ± 20.5 | 44.1 ± 1.8 |

| Malathion | 1.6 ± 0.3 | 44.4 ± 2.1 | 1103.5 ± 22.8 | 24.9 ± 0.9 |

Experimental Protocols for Studying OPE Hydrolysis

The study of OPE hydrolysis kinetics typically involves incubating the target compound in aqueous solutions of varying pH and temperature, and monitoring its degradation over time.

General Experimental Setup

-

Solution Preparation : Prepare buffered aqueous solutions at the desired pH values (e.g., using phosphate, borate, or carbonate buffers). For studies at extreme pH, dilute solutions of strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) are used.

-

Incubation : A stock solution of the OPE in a water-miscible organic solvent (e.g., acetonitrile, methanol) is spiked into the buffered solution to a known initial concentration. The reaction vessels are then incubated in a temperature-controlled environment (e.g., water bath, incubator).

-

Sampling : Aliquots of the reaction mixture are withdrawn at predetermined time intervals.

-

Quenching : The hydrolysis reaction in the collected samples is quenched, if necessary, by adjusting the pH to a neutral value or by adding a quenching agent.

-

Analysis : The concentration of the parent OPE and, if desired, its hydrolysis products are determined using appropriate analytical techniques.

Analytical Methods

HPLC is a widely used technique for the analysis of OPEs and their hydrolysis products.

-

Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (typically a UV-Vis or mass spectrometry detector) is used.[12][13]

-

Column : A reversed-phase C18 column is commonly employed for the separation.[13][14]

-

Mobile Phase : The mobile phase is typically a mixture of an aqueous component (e.g., water with a buffer or acid modifier) and an organic solvent (e.g., acetonitrile, methanol).[15] Isocratic or gradient elution can be used to achieve optimal separation.

-

Detection : UV detection is suitable for OPEs containing a chromophore.[14] For enhanced selectivity and sensitivity, particularly for complex matrices, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is preferred.[10]

-

Quantification : Quantification is performed by constructing a calibration curve using standards of the target analytes.

GC-MS is another powerful technique for the analysis of thermally stable and volatile OPEs.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used.[16][17]

-

Sample Preparation : As OPE hydrolysis products are often non-volatile, a derivatization step (e.g., silylation, methylation) is usually required to make them amenable to GC analysis.[18]

-

Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS) is typically used.[19]

-

Injection : Splitless injection is commonly used for trace analysis.[17]

-

Temperature Program : A temperature gradient is applied to the GC oven to separate the analytes based on their boiling points and interactions with the stationary phase.[19]

-

Detection : The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[18]

Visualization of Hydrolysis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key hydrolysis pathways and a typical experimental workflow.

Caption: Base-catalyzed hydrolysis pathway of an organophosphate ester.

Caption: Acid-catalyzed hydrolysis pathway of an organophosphate ester.

Caption: Typical experimental workflow for studying OPE hydrolysis kinetics.

Conclusion

The hydrolysis of organophosphate esters is a complex process governed by the interplay of the compound's structure and environmental factors, particularly pH and temperature. Understanding the kinetics and mechanisms of these reactions is crucial for predicting the environmental fate of OPE-based products and for the rational design of molecules with desired stability profiles, such as in the development of phosphate-containing prodrugs. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to further investigate the hydrolysis of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mineral- and Base-Catalyzed Hydrolysis of Organophosphate Flame Retardants: Potential Major Fate-Controlling Sink in Soil and Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Apparent kinetic constants for hydrolysis of different organophosphous pesticides. - Public Library of Science - Figshare [plos.figshare.com]

- 12. selectscience.net [selectscience.net]

- 13. A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcmas.com [ijcmas.com]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. cromlab-instruments.es [cromlab-instruments.es]

- 18. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for Isopropyl Diphenyl Phosphate-d7 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Isopropyl Diphenyl Phosphate-d7 (IDPP-d7) as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of organophosphate flame retardants (OPFRs) and related compounds.

Introduction

Isopropyl diphenyl phosphate (B84403) (IDPP) is a commonly used organophosphate flame retardant and plasticizer.[1] Its widespread use has led to its presence in various environmental and biological matrices. Accurate quantification of IDPP and other OPFRs is crucial for assessing human exposure and environmental impact. The use of a stable isotope-labeled internal standard, such as this compound (IDPP-d7), is the gold standard for quantitative analysis by LC-MS/MS.[2][3] IDPP-d7 mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.[4]

Application

IDPP-d7 is primarily used as an internal standard for the quantitative analysis of isopropyl diphenyl phosphate and other structurally related organophosphate esters in various matrices, including:

-

Environmental Samples: Water, soil, sediment, and indoor dust.[5]

-

Biological Samples: Urine, blood, and tissue.

-

Consumer Products: Plastics, textiles, and electronics.

Physicochemical Properties of IDPP-d7

| Property | Value |

| Chemical Formula | C₁₅H₁₀D₇O₄P |

| Molecular Weight | 299.13 g/mol |

| Appearance | Not specified, typically a solid or oil |

| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724) |

| CAS Number | Not available |

Note: The properties are for the deuterated analog.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of IDPP-d7 standard and dissolve it in 1 mL of methanol. Store at -20°C.

-

Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:1000 with methanol.

-

Spiking Solution (100 ng/mL): Dilute the working standard solution 1:10 with methanol. This solution is added to samples and calibration standards.

Sample Preparation

The following are generalized protocols. The specific matrix will necessitate optimization.

-

To a 100 mL water sample, add a known amount of the IDPP-d7 spiking solution.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample onto the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 10-20 minutes.

-

Elute the analytes with 5-10 mL of acetonitrile or another suitable organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Homogenize the sample.

-

Weigh 0.1-0.5 g of the homogenized sample into a centrifuge tube.

-

Add a known amount of the IDPP-d7 spiking solution.

-

Add 5-10 mL of a suitable extraction solvent (e.g., acetonitrile, dichloromethane).

-

Vortex or sonicate the sample for 15-30 minutes to extract the analytes.

-

Centrifuge the sample and collect the supernatant.

-

The supernatant can be directly analyzed or subjected to a clean-up step (e.g., SPE) as described for water samples.

LC-MS/MS Analysis

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient | Start with 95% A, decrease to 5% A over 10 min, hold for 2 min, return to initial conditions |

Note: The gradient should be optimized for the specific analytes of interest.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM transitions must be optimized for the specific instrument. The following are hypothetical transitions for IDPP and IDPP-d7.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Isopropyl Diphenyl Phosphate | 327.1 | 94.1 | 25 |

| Isopropyl Diphenyl Phosphate | 327.1 | 141.1 | 20 |

| This compound | 334.1 | 94.1 | 25 |

| This compound | 334.1 | 141.1 | 20 |

Note: The user must determine the optimal precursor and product ions, as well as collision energies, for their specific instrument and analytes.

Data Analysis and Quantification

The concentration of the target analyte in a sample is calculated by comparing the peak area ratio of the analyte to the internal standard (IDPP-d7) against a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Method Performance

The following table summarizes typical performance characteristics for the analysis of organophosphate esters using LC-MS/MS with a deuterated internal standard.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL |

| Linearity (r²) | > 0.99 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | < 15% |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of organophosphate esters using IDPP-d7 as an internal standard by LC-MS/MS.

Caption: Logical relationship demonstrating the role of an internal standard in correcting for analytical variability.

References

- 1. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Organophosphate Flame Retardants in Environmental Matrices using Isopropyl diphenyl phosphate-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate flame retardants (OFRs) are a class of chemicals widely used in a variety of consumer products, including electronics, furniture, and building materials, to reduce flammability.[1][2] Due to their additive nature, OFRs can leach into the environment over time, leading to their ubiquitous presence in various environmental matrices such as dust, sediment, water, and biota. Growing concerns about their potential adverse health effects necessitate sensitive and reliable analytical methods for their quantification.

This application note details a robust and validated method for the quantitative analysis of a range of OFRs in environmental solid samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Isopropyl diphenyl phosphate-d7 (IDPP-d7). The use of an isotope-labeled internal standard that is structurally similar to the target analytes is crucial for accurate quantification, as it effectively compensates for variations in sample preparation and instrumental response.

Experimental Protocol

This protocol outlines the procedures for sample preparation, instrumental analysis, and data processing for the quantitative determination of OFRs in solid environmental matrices.

Sample Preparation

Objective: To extract OFRs from the solid matrix and prepare a clean sample for LC-MS/MS analysis.

Materials:

-

Environmental solid sample (e.g., dust, sediment)

-

This compound (IDPP-d7) internal standard solution

-

n-Hexane

-

Ethyl acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

-

Centrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Nitrogen evaporator

Procedure:

-

Sample Homogenization: Homogenize the collected solid sample to ensure representativeness. For sediment and soil, air-dry and sieve to remove large debris.

-

Spiking with Internal Standard: Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of this compound (IDPP-d7) solution.

-

Extraction:

-

Add 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to the centrifuge tube.

-

Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process two more times, combining the supernatants.

-

-

Solvent Evaporation: Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.

-

Solid Phase Extraction (SPE) Cleanup:

-

Reconstitute the residue in 1 mL of n-hexane.

-

Condition a Florisil SPE cartridge with 5 mL of n-hexane.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 6 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to remove interferences.

-

Elute the target OFRs with 10 mL of ethyl acetate.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify the target OFRs using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

MRM Transitions:

-

Specific precursor and product ion transitions, along with collision energies and other compound-specific parameters, must be optimized for each target OFR and the internal standard (IDPP-d7).

Quantitative Data

The performance of this method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The use of this compound as an internal standard ensures high accuracy and precision.

Table 1: Method Validation Data for Selected Organophosphate Flame Retardants

| Analyte | Abbreviation | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |

| Tris(2-chloroethyl) phosphate | TCEP | >0.99 | 0.1 | 0.3 | 85-110 | <15 |

| Tris(1-chloro-2-propyl) phosphate | TCIPP | >0.99 | 0.1 | 0.4 | 88-112 | <15 |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | >0.99 | 0.2 | 0.6 | 90-115 | <10 |

| Triphenyl phosphate | TPHP | >0.99 | 0.05 | 0.15 | 92-108 | <10 |

| Tri-n-butyl phosphate | TNBP | >0.99 | 0.08 | 0.25 | 80-105 | <15 |

| Tris(2-butoxyethyl) phosphate | TBOEP | >0.99 | 0.3 | 1.0 | 75-100 | <20 |

| 2-Ethylhexyl diphenyl phosphate | EHDPP | >0.99 | 0.1 | 0.3 | 95-110 | <10 |

Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed in the user's laboratory to confirm performance.

Experimental Workflow and Signaling Pathways

The overall analytical workflow is depicted in the following diagram.

Caption: Experimental workflow for the quantitative analysis of OFRs.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of organophosphate flame retardants in environmental solid matrices. The described method, utilizing this compound as an internal standard followed by LC-MS/MS analysis, offers high sensitivity, accuracy, and reproducibility. The provided validation data demonstrates the suitability of this method for routine environmental monitoring and research applications, enabling a better understanding of the fate and transport of these emerging contaminants.

References

Application Note: High-Throughput Analysis of Isopropylated Phosphates using a Validated GC-MS Method with Isopropyl Diphenyl Phosphate-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of isopropylated phosphates in various matrices. Isopropylated phosphates are a class of organophosphate esters used as flame retardants and plasticizers, and their detection is crucial for environmental monitoring and human exposure assessment. This method utilizes a deuterated internal standard, Isopropyl diphenyl phosphate-d7, to ensure high accuracy and precision. The protocol described herein is suitable for high-throughput screening and quantitative analysis in research and drug development settings.

Introduction

Isopropylated triaryl phosphates (ITPs) are complex mixtures of ortho-, meta-, and para-isopropyl-substituted isomers of triphenyl phosphate (B84403).[1][2] Due to their widespread use as flame retardants and plasticizers, they have become ubiquitous environmental contaminants.[3] Concerns over their potential health effects, including endocrine disruption, necessitate sensitive and reliable analytical methods for their detection and quantification in various environmental and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these semi-volatile compounds.[4] This application note provides a detailed protocol for the determination of isopropylated phosphates using GC-MS with this compound as an internal standard for accurate quantification.

Experimental Workflow

Figure 1. Experimental workflow for the GC-MS analysis of isopropylated phosphates.

Materials and Reagents

-

Solvents: Ethyl acetate (B1210297), n-hexane, acetone (B3395972), dichloromethane (B109758) (DCM), toluene (B28343) (all analytical grade or higher).[5]

-

Standards: Certified reference standards of target isopropylated phosphate isomers (e.g., 2-isopropylphenyl diphenyl phosphate, 4-isopropylphenyl diphenyl phosphate).[1]

-

Internal Standard: this compound (IPDP-d7). While Triphenyl phosphate-d15 is also commonly used, IPDP-d7 provides a closer structural analog for isopropylated congeners.[6][7]

-

Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.[4]

Instrumentation

-

Gas Chromatograph: Agilent 7890A GC or equivalent, equipped with a split/splitless injector.[1]

-

Mass Spectrometer: Agilent 5975C MS or equivalent, operating in electron ionization (EI) mode.[1]

-

GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

Detailed Experimental Protocol

Standard Preparation

-